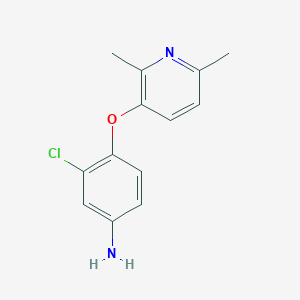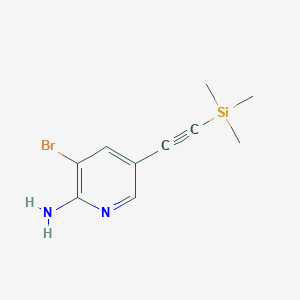
Nickel acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel acrylate is an organometallic compound that features a nickel ion coordinated with acrylate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel acrylate can be synthesized through a ligand exchange reaction between nickel alkoxide and acrylic acid . This method involves the reaction of nickel alkoxide with acrylic acid under controlled conditions to form this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced using a similar ligand exchange reaction but on a larger scale. The process involves the use of nickel salts and acrylic acid in the presence of a suitable solvent. The reaction mixture is then purified through filtration and recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide and other by-products.
Reduction: Reduction reactions can convert this compound to nickel metal and acrylate derivatives.
Substitution: this compound can participate in substitution reactions where the acrylate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nickel oxide and acrylate by-products.
Reduction: Nickel metal and acrylate derivatives.
Substitution: Nickel complexes with new ligands and free acrylate ligands.
Applications De Recherche Scientifique
Nickel acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of nickel acrylate involves its ability to coordinate with various ligands and participate in redox reactions. The nickel ion in this compound can undergo oxidation and reduction, facilitating electron transfer processes. This property makes this compound an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the coordination of nickel with electron-rich ligands and the activation of substrates through redox processes .
Comparaison Avec Des Composés Similaires
Nickel acrylate can be compared with other similar compounds, such as:
Nickel acetate: Similar in structure but with acetate ligands instead of acrylate ligands. This compound is more reactive due to the presence of the acrylate group.
Nickel chloride: Contains chloride ligands and is less reactive compared to this compound.
Nickel nitrate: Features nitrate ligands and is primarily used in different applications, such as in the production of nickel catalysts.
This compound stands out due to its unique reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
60700-37-0 |
|---|---|
Formule moléculaire |
C6H8NiO4 |
Poids moléculaire |
202.82 g/mol |
Nom IUPAC |
nickel;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.Ni/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
Clé InChI |
WEWXORCGRGFOEJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)O.C=CC(=O)O.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)


![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)





![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)



